ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate
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Overview
Description
Ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate is an organic compound that features a complex structure with a chlorophenyl group, a cyclohexenone moiety, and an aminobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexenone intermediate, which is then reacted with 4-chlorophenylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[5-(4-fluorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate
- Ethyl 4-{[5-(4-bromophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate
- Ethyl 4-{[5-(4-methylphenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate
Uniqueness
Ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
ethyl 4-[[5-(4-chlorophenyl)-3-oxocyclohexen-1-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-2-26-21(25)15-5-9-18(10-6-15)23-19-11-16(12-20(24)13-19)14-3-7-17(22)8-4-14/h3-10,13,16,23H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGXMBORVSWFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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